GSK1452498A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GSK1452498A involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are typically mild, and the yields are relatively high. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
GSK1452498A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK1452498A has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of GSK1452498A involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity, while the thiophene carboxamide group contributes to its stability and solubility . These interactions lead to the compound’s biological effects, such as antibacterial activity and potential anticancer properties.
Comparison with Similar Compounds
GSK1452498A can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: This compound also contains a benzothiazole moiety but differs in its additional functional groups and overall structure.
6-chlorobenzo[d]thiazole derivatives: These compounds have similar core structures but differ in their substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
878447-28-0 |
---|---|
Molecular Formula |
C24H21N3O2S2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H21N3O2S2/c28-22(21-12-6-14-30-21)25-17-8-5-7-16(15-17)24(29)27-13-4-3-10-19(27)23-26-18-9-1-2-11-20(18)31-23/h1-2,5-9,11-12,14-15,19H,3-4,10,13H2,(H,25,28) |
InChI Key |
CGTNEZPDDQEFRD-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
Synonyms |
Thiophene-2-carboxylic acid [3-(2-benzothiazol-2-yl-piperidine-1-carbonyl)-phenyl]-amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.